molecular formula C21H28N6O6 B12547703 L-Alanyl-L-alanyl-L-histidyl-L-tyrosine CAS No. 175296-20-5

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine

Cat. No.: B12547703
CAS No.: 175296-20-5
M. Wt: 460.5 g/mol
InChI Key: IOGHGJGNDVWIQA-SYWGBEHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine is a tetrapeptide composed of the amino acids L-alanine, L-histidine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of L-histidine, L-alanine, and another L-alanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the tetrapeptide into its constituent amino acids.

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.

    Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin, or acidic/basic solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various electrophiles can react with the imidazole ring of histidine.

Major Products

    Hydrolysis: L-alanine, L-histidine, and L-tyrosine.

    Oxidation: Dityrosine and other oxidative derivatives.

    Substitution: Modified histidine residues.

Scientific Research Applications

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-histidyl-L-tyrosine depends on its specific biological context. In general, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The histidine residue’s imidazole ring can participate in proton transfer reactions, while the tyrosine residue can be involved in phosphorylation, affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-histidyl-L-tyrosine: A tripeptide with similar properties but lacking one alanine residue.

    L-Alanyl-L-alanyl-L-tyrosine: A tripeptide missing the histidine residue.

    L-Alanyl-L-histidyl-L-histidine: A tetrapeptide with two histidine residues instead of tyrosine.

Uniqueness

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine’s unique combination of amino acids provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

175296-20-5

Molecular Formula

C21H28N6O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H28N6O6/c1-11(22)18(29)25-12(2)19(30)26-16(8-14-9-23-10-24-14)20(31)27-17(21(32)33)7-13-3-5-15(28)6-4-13/h3-6,9-12,16-17,28H,7-8,22H2,1-2H3,(H,23,24)(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t11-,12-,16-,17-/m0/s1

InChI Key

IOGHGJGNDVWIQA-SYWGBEHUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.